![molecular formula C13H13BO2S B13360440 (4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound with the molecular formula C13H13BO2S. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is a white to off-white crystalline powder that is soluble in organic solvents like methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4’-(methylthio)-[1,1’-biphenyl]-2-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid are similar to laboratory-scale methods but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reactions: The boronic acid group can be converted to other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines, alcohols, or electrophiles like alkyl halides.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Substituted Boronic Acids: Formed through substitution reactions.
Scientific Research Applications
(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methylthio group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methylthio and biphenyl groups, making it less versatile in certain reactions.
4-(Methylthio)phenylboronic Acid: Similar but lacks the biphenyl structure, which can affect its reactivity and applications.
4-Biphenylboronic Acid: Lacks the methylthio group, which can influence its chemical properties and reactivity.
Uniqueness
(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both the biphenyl and methylthio groups. This combination enhances its reactivity in cross-coupling reactions and provides additional functionalization options through oxidation and substitution reactions. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H13BO2S |
|---|---|
Molecular Weight |
244.1 g/mol |
IUPAC Name |
[2-(4-methylsulfanylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO2S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
ZMNJJWBDNVFQPE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)SC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol](/img/structure/B13360357.png)

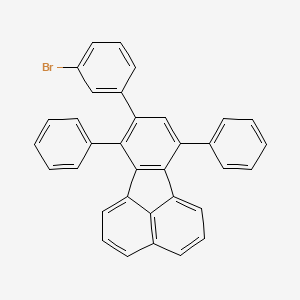
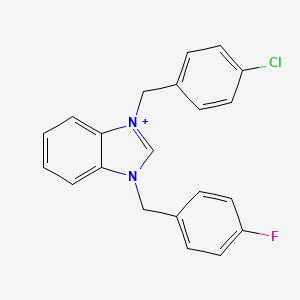
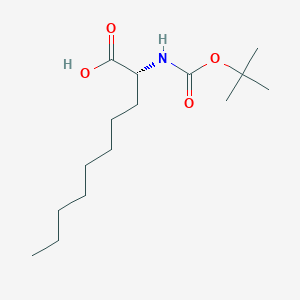
![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)
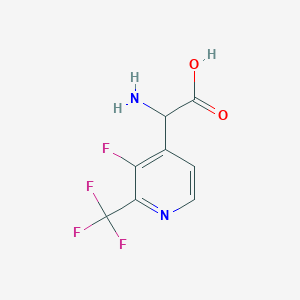
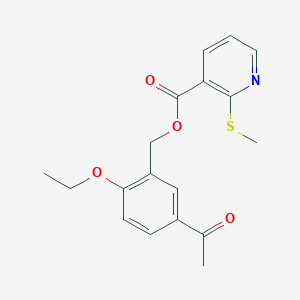
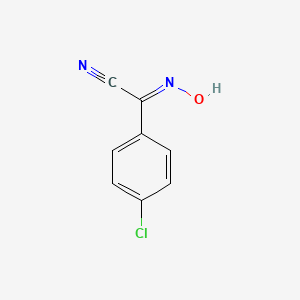
![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
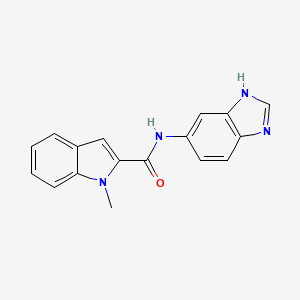
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360444.png)
![5'-Amino-5-chloro-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360447.png)
![3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360450.png)
